

N-phenylpyrimidin-2-amine: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: *N*-phenylpyrimidin-2-amine

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This technical guide provides a detailed overview of the core physicochemical properties of **N-phenylpyrimidin-2-amine**, a key heterocyclic amine used as a building block in the synthesis of a wide range of biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

N-phenylpyrimidin-2-amine, with the chemical formula $C_{10}H_9N_3$, is a white to light yellow crystalline solid. Its fundamental physicochemical parameters are summarized in the table below, providing a quantitative foundation for its use in chemical synthesis and drug design.

Property	Value	Source
IUPAC Name	N-phenylpyrimidin-2-amine	PubChem[1]
CAS Number	57356-49-7	PubChem[1]
Molecular Formula	C ₁₀ H ₉ N ₃	PubChem[1]
Molecular Weight	171.20 g/mol	PubChem[1]
Melting Point	115-116 °C	ChemBK[2]
Boiling Point	331.6 ± 25.0 °C (Predicted)	ChemBK[2]
pKa	3.00 ± 0.10 (Predicted)	ChemBK[2]
LogP (XLogP3-AA)	2.1	PubChem[1]
Solubility	Soluble in organic solvents such as chloroform, methanol, and ether.	ChemBK[2]

Role in Drug Discovery

The **N-phenylpyrimidin-2-amine** scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[3] While specific signaling pathway interactions for the unsubstituted parent compound are not extensively documented, its derivatives are known to target a variety of protein kinases by fitting into the ATP-binding pocket. This interaction can modulate signaling pathways crucial for cell proliferation, survival, and differentiation. For instance, derivatives have been developed as potent inhibitors of Aurora kinases, Janus Kinase 2 (JAK2), and the Bcr-Abl fusion protein.[3][4][5]

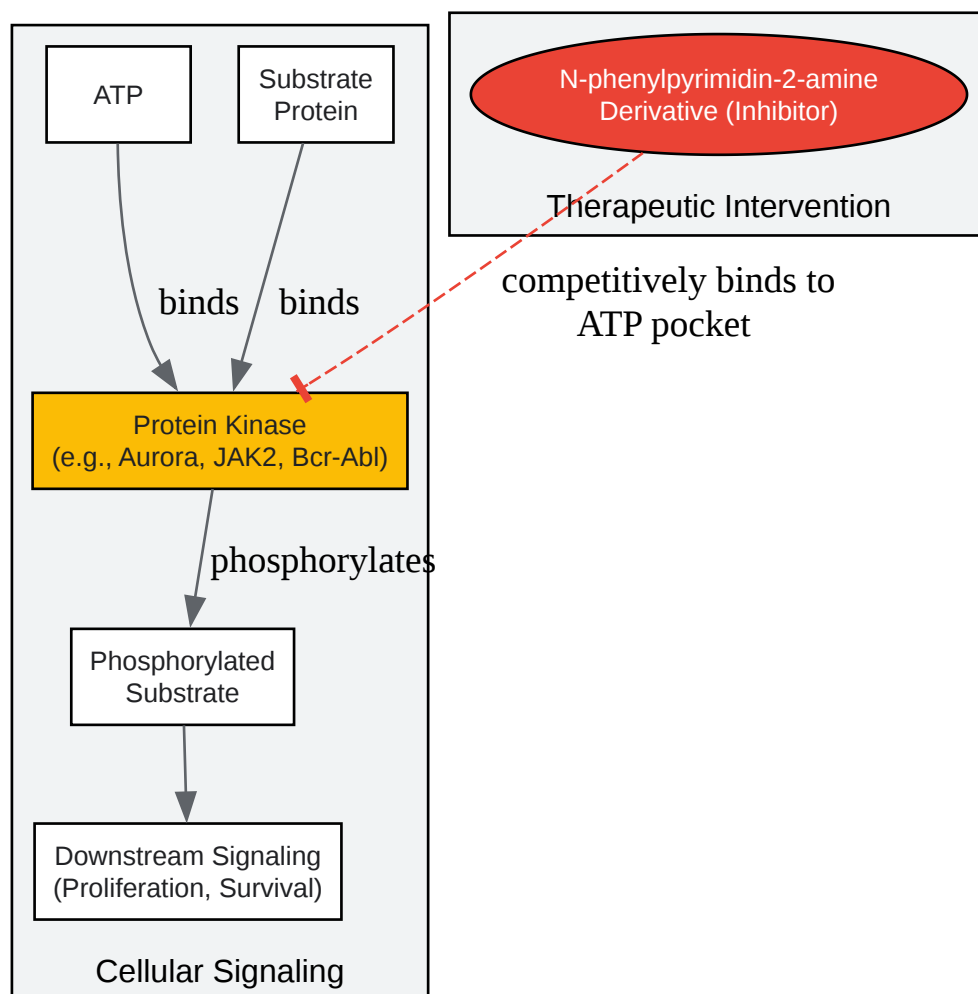


Fig. 1: Role as a Kinase Inhibitor Scaffold

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Fig. 1: Role as a Kinase Inhibitor Scaffold

Synthesis Pathway

The primary synthetic route to **N-phenylpyrimidin-2-amine** and its derivatives is through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This method efficiently forms the critical C-N bond between an aryl halide and an amine.

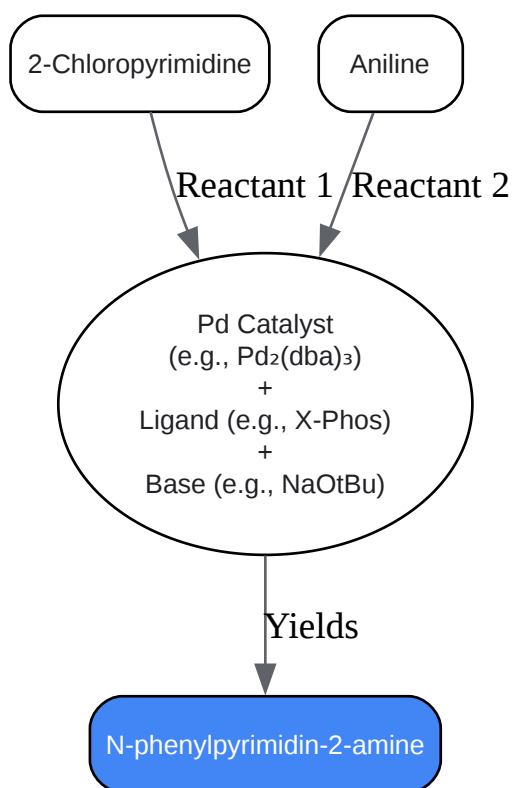


Fig. 2: General Synthesis via Buchwald-Hartwig Amination

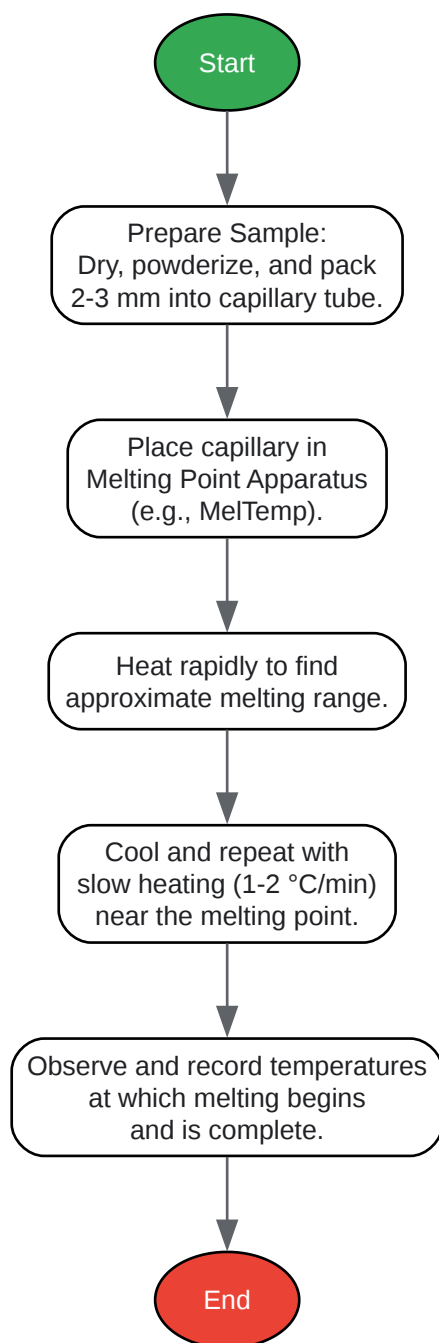


Fig. 3: Workflow for Melting Point Determination

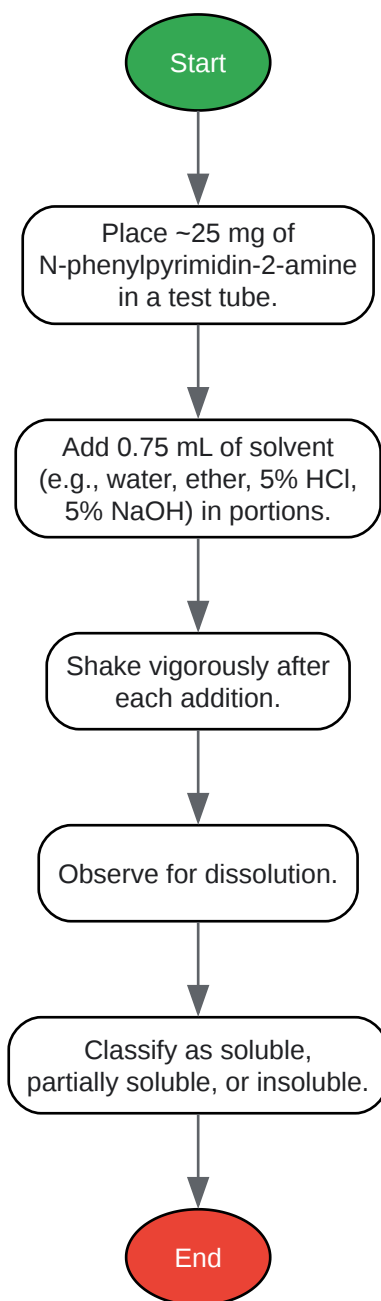


Fig. 4: Workflow for Qualitative Solubility Testing

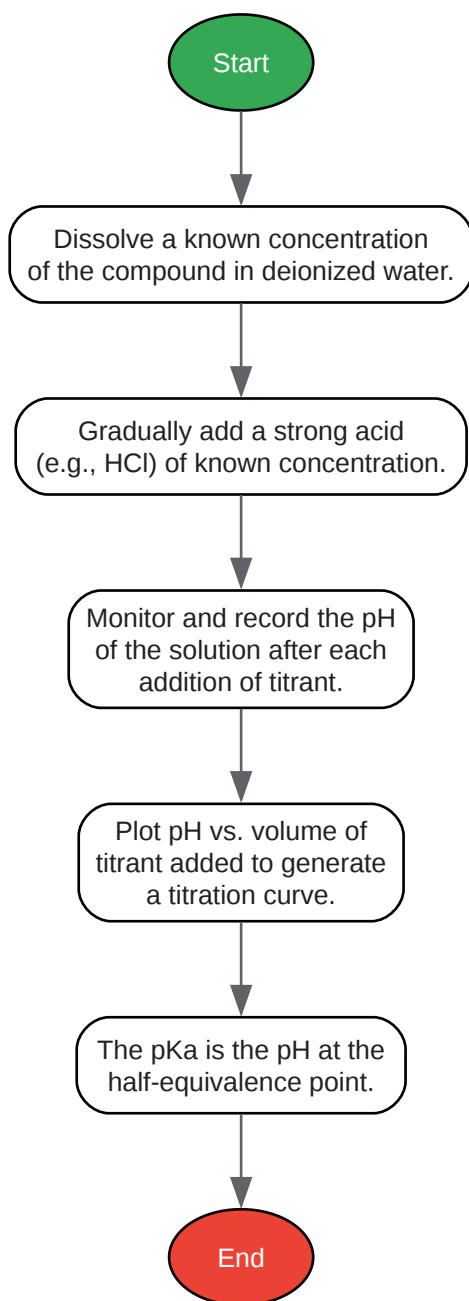


Fig. 5: Workflow for pKa Determination via Titration

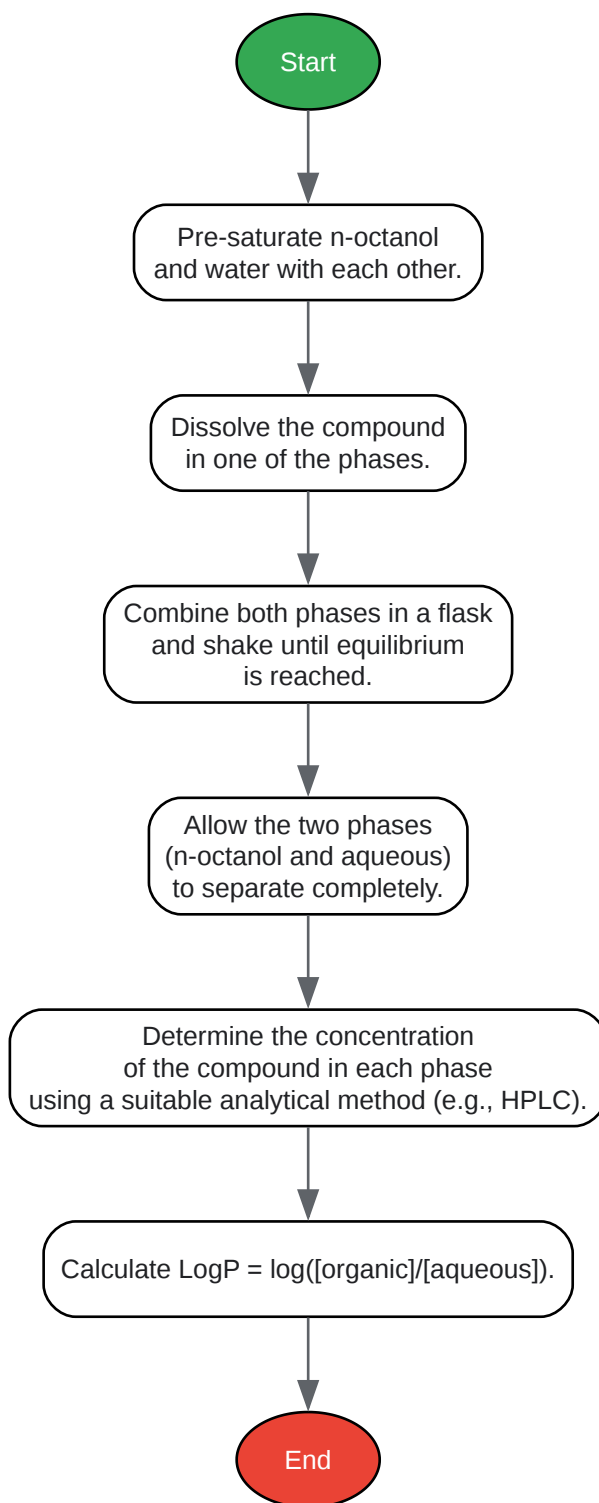


Fig. 6: Workflow for LogP Determination (Shake-Flask)

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